3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)- is a synthetic dihydropyridine derivative. This compound is known for its potent calcium channel blocking properties, making it a valuable agent in the treatment of cardiovascular diseases such as hypertension and angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)- typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of dihydropyridine derivatives.
Substitution: The nitro group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and calcium channel blockers.
Biology: Investigated for its effects on calcium ion channels in cellular studies.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockade leads to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium ion regulation and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)- is unique due to its specific structural features, which confer high potency and selectivity for calcium channels. Its nitrophenyl group and methyl ester functionalities contribute to its distinct pharmacological profile .
Properties
CAS No. |
104713-77-1 |
---|---|
Molecular Formula |
C27H29N3O6 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25+/m0/s1 |
InChI Key |
VXMOONUMYLCFJD-WIOPSUGQSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.